

SAR103168 solubility in DMSO and other solvents

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Compound of Interest

Compound Name: SAR103168

Cat. No.: B1191841

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Application Notes and Protocols for SAR103168

For Researchers, Scientists, and Drug Development Professionals

Abstract

SAR103168 is a potent, multi-targeted tyrosine kinase inhibitor belonging to the pyrido[2,3-d]pyrimidine subclass. It has demonstrated significant inhibitory activity against the Src kinase family, Abl kinase, and various angiogenic receptor kinases, including VEGFR, FGFR, and EGFR. These application notes provide detailed protocols for determining the solubility of **SAR103168** in common laboratory solvents and for preparing stock and working solutions for in vitro and in vivo studies. Additionally, a representative signaling pathway affected by **SAR103168** is illustrated to provide context for its mechanism of action.

Solubility of SAR103168

The solubility of small molecule kinase inhibitors can vary depending on the solvent and experimental conditions. While specific quantitative solubility data for **SAR103168** is not readily available in the public domain, the following table provides recommended starting concentrations for solubility testing in commonly used solvents based on the properties of similar pyrido[2,3-d]pyrimidine derivatives and general practices for small molecule inhibitors. Researchers should experimentally verify the solubility for their specific lots of **SAR103168** and experimental conditions.

Table 1: Recommended Starting Concentrations for **SAR103168** Solubility Testing

| Solvent | Recommended Starting Concentration | Remarks |
|---|------------------------------------|---|
| DMSO (Dimethyl Sulfoxide) | ≥ 50 mM | DMSO is a common solvent for creating high-concentration stock solutions of small molecule inhibitors.[1] Start with a concentration of 50 mM and adjust as needed based on visual inspection for precipitation.[1] |
| Ethanol | Testing recommended | Solubility in ethanol can vary for this class of compounds. It is advisable to test solubility starting from a lower concentration (e.g., 1-10 mM). |
| PBS (Phosphate-Buffered Saline), pH 7.4 | Low (Testing recommended) | Pyrido[2,3-d]pyrimidine derivatives often exhibit low aqueous solubility.[2][3] Kinetic solubility in aqueous buffers should be determined experimentally. |
| Water | Very Low (Testing recommended) | Similar to PBS, the aqueous solubility of SAR103168 is expected to be low. |

Experimental Protocols

Protocol for Determining Kinetic Solubility in Aqueous Buffer

This protocol describes a general method to determine the kinetic solubility of **SAR103168** in an aqueous buffer, such as PBS, by dilution from a DMSO stock solution.

Materials:

- **SAR103168** powder
- Anhydrous DMSO
- Phosphate-Buffered Saline (PBS), pH 7.4
- Microcentrifuge tubes
- Thermomixer or shaker
- High-speed microcentrifuge or filtration device (e.g., solubility filter plates)
- UV-Vis spectrophotometer or HPLC system for concentration analysis

Procedure:

- Prepare a high-concentration stock solution of **SAR103168** in DMSO. A common starting concentration is 20-50 mM.^{[1][4]} Accurately weigh the **SAR103168** powder and add the appropriate volume of DMSO to achieve the desired concentration. Vortex or sonicate until the compound is completely dissolved.
- Serially dilute the DMSO stock solution into the aqueous buffer. In microcentrifuge tubes, add a small volume of the DMSO stock solution to a larger volume of PBS to achieve the desired final concentrations for testing (e.g., 1, 5, 10, 25, 50, 100 μ M). The final concentration of DMSO in the aqueous solution should be kept low (typically $\leq 1\%$) to minimize its effects on solubility and biological assays.
- Equilibrate the solutions. Incubate the tubes in a thermomixer or on a shaker at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 1-2 hours) to allow for precipitation of the compound that is not soluble.^[4]
- Separate the soluble and insoluble fractions. Centrifuge the tubes at high speed (e.g., $>10,000 \times g$) for 10-20 minutes to pellet any precipitate. Alternatively, filter the solutions using a solubility filter plate.

- Quantify the concentration of the soluble compound. Carefully collect the supernatant, ensuring not to disturb the pellet. Determine the concentration of **SAR103168** in the supernatant using a suitable analytical method, such as UV-Vis spectrophotometry or a validated HPLC method.
- Determine the kinetic solubility. The highest concentration at which no precipitate is observed, or the concentration measured in the supernatant of the highest concentration sample before precipitation, is considered the kinetic solubility.

Protocol for Preparation of **SAR103168** Stock and Working Solutions for In Vitro Assays

Materials:

- **SAR103168** powder
- Anhydrous DMSO
- Sterile microcentrifuge tubes
- Cell culture medium or assay buffer

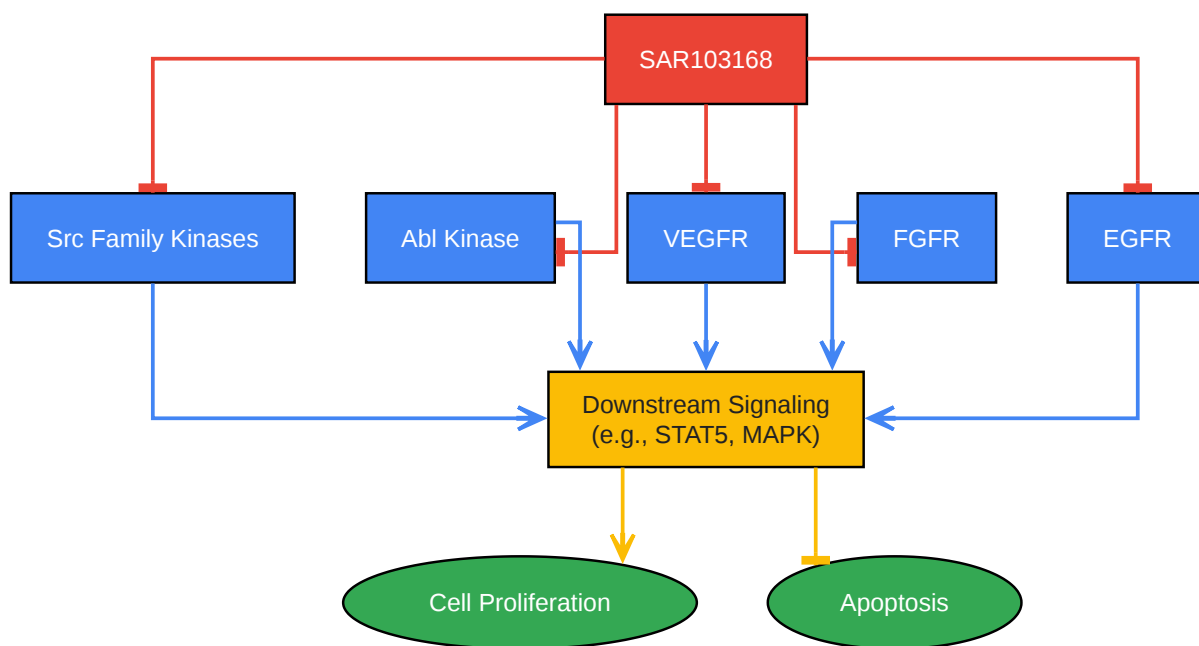
Procedure:

- Prepare a high-concentration primary stock solution in DMSO. As described in the previous protocol, dissolve **SAR103168** in DMSO to a final concentration of 50 mM.^[1] Ensure complete dissolution.
- Aliquot and store the stock solution. Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.
- Prepare intermediate and working solutions. On the day of the experiment, thaw an aliquot of the stock solution. Prepare an intermediate dilution in DMSO if necessary. The final working solutions should be prepared by diluting the stock or intermediate solution directly into the cell culture medium or assay buffer to the desired final concentration. The final DMSO

concentration in the assay should be kept constant across all conditions and typically should not exceed 0.5-1%.

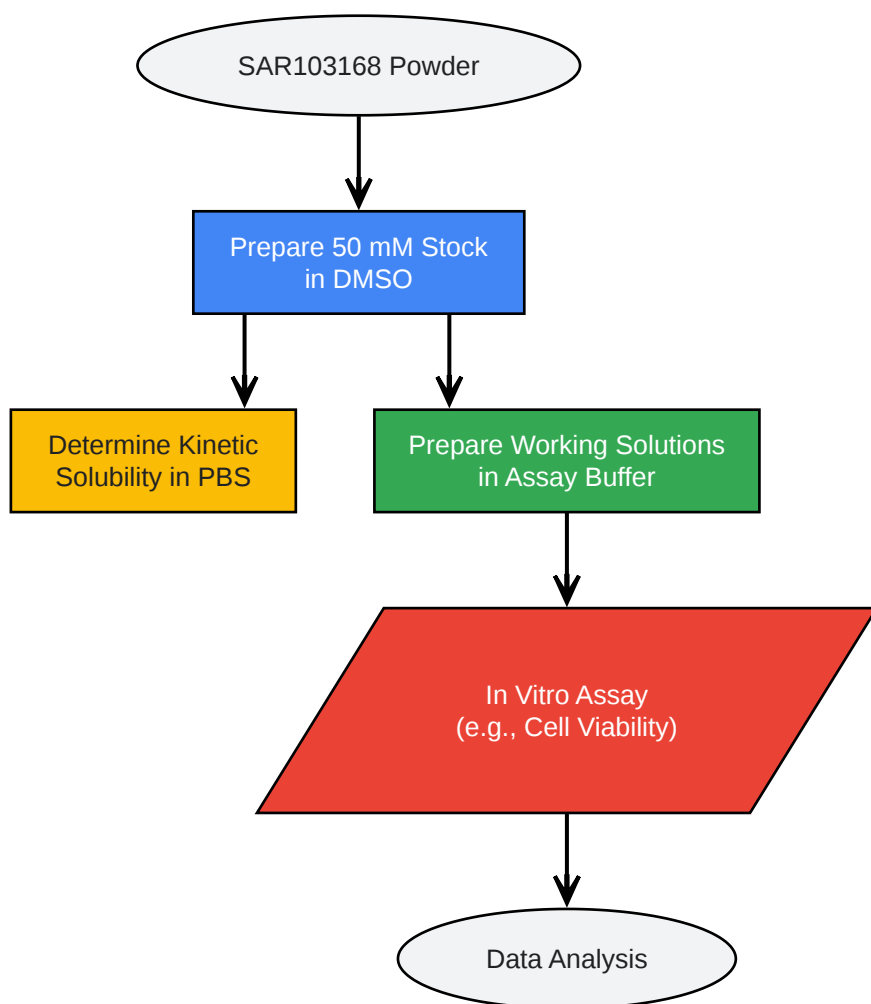
Signaling Pathway and Workflow Diagrams

Below are diagrams illustrating a simplified signaling pathway targeted by **SAR103168** and a general experimental workflow for its use.



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Caption: Simplified signaling pathway inhibited by **SAR103168**.



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Caption: General experimental workflow for using **SAR103168**.

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